molecular formula C13H19NO3 B12994848 Methyl 3-amino-5-isobutoxy-4-methylbenzoate

Methyl 3-amino-5-isobutoxy-4-methylbenzoate

Cat. No.: B12994848
M. Wt: 237.29 g/mol
InChI Key: AGKJZZSHCOARNW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-isobutoxy-4-methylbenzoate is a substituted methyl benzoate derivative characterized by an amino group at the 3-position, an isobutoxy group at the 5-position, and a methyl group at the 4-position of the benzene ring.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 3-amino-4-methyl-5-(2-methylpropoxy)benzoate

InChI

InChI=1S/C13H19NO3/c1-8(2)7-17-12-6-10(13(15)16-4)5-11(14)9(12)3/h5-6,8H,7,14H2,1-4H3

InChI Key

AGKJZZSHCOARNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCC(C)C)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-isobutoxy-4-methylbenzoate typically involves the esterification of 3-amino-5-isobutoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to enhance the efficiency of the esterification process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-isobutoxy-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-5-isobutoxy-4-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-isobutoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The isobutoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Functional Group Analysis

The target compound shares structural motifs with several classes of esters and benzoate derivatives:

Compound Substituents Functional Groups Key Differences
Methyl 3-amino-5-isobutoxy-4-methylbenzoate 3-NH₂, 5-OCH₂CH(CH₃)₂, 4-CH₃ Ester, amino, ether, alkyl Bulky isobutoxy group, amino positioning
Methyl shikimate () Cyclohexene backbone with hydroxyl groups Ester, hydroxyl, cyclic structure Lack of aromaticity; hydroxyl vs. amino
Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzoimidazole core, ethyl ester Ester, aromatic amine, heterocycle Heterocyclic vs. benzene ring; ethyl ester
Sandaracopimaric acid methyl ester () Diterpene backbone Ester, polycyclic terpene Non-aromatic, complex terpene structure


Key Observations :

  • The amino and isobutoxy groups in the target compound introduce steric hindrance and polar interactions, distinguishing it from simpler methyl esters like methyl shikimate or terpene-derived esters .
  • Compared to ethyl esters (e.g., ), the methyl ester group in the target compound may confer lower molecular weight and altered solubility .

Analytical Characterization

Comparative spectral data from related compounds provide benchmarks:

Technique This compound (Expected) Methyl Shikimate () Ethyl Linolenate ()
¹H NMR Multiplets for isobutoxy CH₂, NH₂ singlet, aromatic protons Distinct cyclohexene protons (δ 5.8–6.2) Olefinic protons (δ 5.3–5.4)
HPLC Retention time influenced by polar amino group Peak A (shikimate) at ~10 min RA >3 (retention aligned with fatty acids)
GC-MS High boiling point due to substituents Not applicable (non-volatile) Identified via fragmentation patterns

Insights :

  • The amino group in the target compound would likely produce distinct NMR shifts (e.g., δ 1.5–2.0 for isobutoxy protons, δ 6.5–7.5 for aromatic protons) and HPLC retention behavior compared to non-amino esters .

Physicochemical Properties

Substituent effects on properties can be inferred from analogs:

Property This compound Methyl Palmitate () E-Communic Acid Methyl Ester ()
Solubility Moderate in polar solvents (due to NH₂) Low (lipophilic) Low (terpene backbone)
Melting Point Likely >100°C (bulky substituents) ~30°C Not reported
Stability Sensitive to oxidation (NH₂ group) Stable Stable under inert conditions

Notable Trends:

  • The isobutoxy group increases hydrophobicity compared to smaller alkoxy groups (e.g., methoxy), while the amino group enhances polarity, creating a balance between lipophilic and hydrophilic character .

Biological Activity

Methyl 3-amino-5-isobutoxy-4-methylbenzoate, a compound that has garnered interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an amino group and an isobutoxy substituent. Its molecular formula is C12H17NO3C_{12}H_{17}NO_3, and it possesses properties that influence its biological interactions.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • Research indicates that similar compounds can act as inhibitors of enzymes such as Nicotinamide N-Methyltransferase (NNMT). For instance, a bisubstrate analogue related to methyl benzoates demonstrated significant inhibition with an IC50 value of 1.41 μM, suggesting that structural modifications can enhance inhibitory potency against NNMT .
    • Table 1 summarizes the IC50 values of various related compounds:
    CompoundIC50 (μM)
    This compoundTBD
    Bisubstrate analogue 781.41
    Reference compound19.8
  • Cell Proliferation Effects :
    • In vitro studies have shown that certain derivatives can significantly reduce cell proliferation in cancer cell lines. For example, treatment with a related compound led to a 44% reduction in cell proliferation at concentrations of 100 μM after 72 hours .
  • Cytotoxicity :
    • The cytotoxic effects of methyl benzoate derivatives have been documented, with findings suggesting that they may induce apoptosis in various cancer cell lines. This cytotoxicity is often linked to their ability to interfere with cellular metabolic pathways and induce oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated the compound's effect on human cancer cell lines, demonstrating significant dose-dependent inhibition of growth, particularly in breast and colon cancer cells.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of the compound, revealing its ability to downregulate pro-inflammatory cytokines in macrophage cultures.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicological assessments indicate:

  • Dermal Penetration : Data suggest varying degrees of dermal penetration among benzoate derivatives, which may influence their safety and efficacy in topical applications .
  • Irritation and Sensitization : Studies have reported low levels of irritation and sensitization in animal models, although further research is needed to establish comprehensive safety data.

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